1-(2-Chloroethyl)-3,3-dimethylazetidine

描述

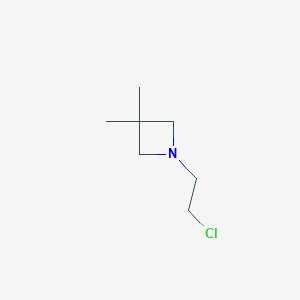

1-(2-Chloroethyl)-3,3-dimethylazetidine is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted with two methyl groups at the 3-position and a 2-chloroethyl group at the 1-position. It is primarily utilized in synthetic organic chemistry, particularly in the development of neuroleptic agents, as demonstrated in its reaction with imidazolidinones to form pharmacologically active derivatives . The compound’s synthesis involves nucleophilic substitution reactions under anhydrous conditions, typically employing sodium hydride in dimethylformamide (DMF) .

属性

CAS 编号 |

51940-95-5 |

|---|---|

分子式 |

C7H14ClN |

分子量 |

147.64 g/mol |

IUPAC 名称 |

1-(2-chloroethyl)-3,3-dimethylazetidine |

InChI |

InChI=1S/C7H14ClN/c1-7(2)5-9(6-7)4-3-8/h3-6H2,1-2H3 |

InChI 键 |

NFSREDOTXAOCDJ-UHFFFAOYSA-N |

规范 SMILES |

CC1(CN(C1)CCCl)C |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Chloroethyl-Heterocycle Motifs

Key Observations :

- Ring Size and Strain: The smaller azetidine ring (vs.

- Substituent Effects : The 3,3-dimethyl groups in the azetidine derivative increase steric hindrance and lipophilicity compared to unsubstituted analogs, influencing solubility and bioavailability .

Chloroethyl Nitrosoureas (Chemotherapeutic Agents)

Key Observations :

- Mechanism of Action : Nitrosoureas like BCNU decompose to release chloroethyl isocyanate, which inhibits DNA repair and enhances cytotoxicity . In contrast, this compound lacks nitrosourea functionality, focusing its activity on direct alkylation in drug synthesis.

- Therapeutic Index: Nitrosoureas require optimal octanol/water distribution coefficients for efficacy, whereas the azetidine derivative’s lipophilicity is tailored for neuroleptic drug delivery .

Azetidine Derivatives with Varied Substituents

Key Observations :

- Lipophilicity : The chloroethyl group in this compound enhances membrane permeability compared to polar derivatives like 3,3-dimethylazetidine hydrochloride.

- Functional Group Diversity : Methoxy or diphenylmethyl substituents shift applications from alkylation chemistry to receptor-targeting drug design .

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Water Solubility |

|---|---|---|---|

| This compound | 162.67 | ~2.5 | Low |

| 1-(2-Chloroethyl)piperidine | 163.67 | ~2.1 | Moderate |

| 3,3-Dimethylazetidine hydrochloride | 137.62 | ~0.8 | High |

*Estimated using fragment-based methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。